molecular formula C11H19NO6 B11946766 Diethyl 4-nitroheptanedioate CAS No. 2985-49-1

Diethyl 4-nitroheptanedioate

Cat. No.: B11946766
CAS No.: 2985-49-1
M. Wt: 261.27 g/mol
InChI Key: HCIJCLAFQCYQGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4-nitroheptanedioate can be synthesized through the esterification of 4-nitroheptanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Diethyl 4-nitroheptanedioate can undergo reduction reactions to convert the nitro group into an amino group.

    Hydrolysis: The ester groups in this compound can be hydrolyzed to yield 4-nitroheptanedioic acid and ethanol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

    Hydrolysis: Acidic or basic conditions.

    Substitution: Sodium methoxide

Major Products Formed:

Scientific Research Applications

Chemistry: Diethyl 4-nitroheptanedioate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model compound to understand the mechanisms of esterases and lipases .

Industry: The compound is utilized in the production of plasticizers, which are added to polymers to increase their flexibility and durability. It is also used in the synthesis of specialty chemicals for coatings and adhesives .

Mechanism of Action

Mechanism of Action: Diethyl 4-nitroheptanedioate exerts its effects primarily through its functional groups. The nitro group can participate in redox reactions, while the ester groups are susceptible to hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products .

Molecular Targets and Pathways: The compound interacts with enzymes such as esterases and reductases, which catalyze the hydrolysis and reduction reactions, respectively. These interactions are crucial for its applications in biological and industrial processes .

Comparison with Similar Compounds

Uniqueness: Diethyl 4-nitroheptanedioate is unique due to its aliphatic chain, which provides different reactivity and solubility properties compared to aromatic compounds. This makes it suitable for specific applications where aromatic compounds may not be ideal .

Properties

CAS No.

2985-49-1

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

diethyl 4-nitroheptanedioate

InChI

InChI=1S/C11H19NO6/c1-3-17-10(13)7-5-9(12(15)16)6-8-11(14)18-4-2/h9H,3-8H2,1-2H3

InChI Key

HCIJCLAFQCYQGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CCC(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

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